molecular formula C15H12BrClF3N3O B2387771 5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1241299-02-4

5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2387771
CAS No.: 1241299-02-4
M. Wt: 422.63
InChI Key: UGJCTLHZZUADPV-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable precursors.

    Introduction of Substituents: The bromine and chlorine atoms are introduced via halogenation reactions. The dimethylamino and trifluoromethyl groups are added through nucleophilic substitution reactions.

    Carboxamide Formation: The carboxamide group is introduced by reacting the pyridine derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    5-bromo-2-chloro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide: Lacks the dimethylamino group, potentially altering its reactivity and applications.

Uniqueness

The presence of both the dimethylamino and trifluoromethyl groups in 5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClF3N3O/c1-23(2)12-4-3-8(15(18,19)20)5-11(12)22-14(24)10-6-9(16)7-21-13(10)17/h3-7H,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJCTLHZZUADPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=C(N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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